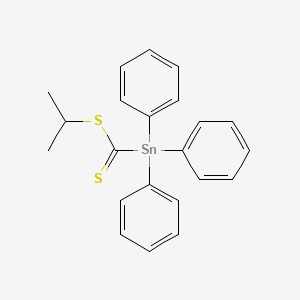
Propan-2-yl triphenylstannanecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl triphenylstannanecarbodithioate is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl triphenylstannanecarbodithioate typically involves the reaction of triphenyltin chloride with potassium propan-2-yl dithiocarbamate. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl triphenylstannanecarbodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol or disulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Scientific Research Applications
Propan-2-yl triphenylstannanecarbodithioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of propan-2-yl triphenylstannanecarbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, affecting their function and activity. It can also interact with cellular membranes and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Propan-2-yl triphenylstannanecarbodithioate can be compared with other similar organotin compounds, such as:
Triphenyltin chloride: A precursor in the synthesis of this compound.
Propan-2-yl triphenylstannane: A related compound with similar chemical properties.
Triphenylstannyl dithiocarbamates: Compounds with similar dithiocarbamate functional groups.
Properties
CAS No. |
79634-84-7 |
|---|---|
Molecular Formula |
C22H22S2Sn |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
propan-2-yl triphenylstannylmethanedithioate |
InChI |
InChI=1S/3C6H5.C4H7S2.Sn/c3*1-2-4-6-5-3-1;1-4(2)6-3-5;/h3*1-5H;4H,1-2H3; |
InChI Key |
ZOABODYBUILKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(=S)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















